2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione

Photochemistry Photocyclization kinetics Structure-reactivity relationships

2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione (CAS not yet widely harmonized; molecular formula C12H7BrO2, MW 263.09) is a synthetic 1,4-benzoquinone derivative bearing a meta-bromophenyl substituent at the 2-position. It belongs to the class of aryl-substituted p-benzoquinones, compounds recognized for their redox activity and utility as electrophilic building blocks, bioactive pharmacophores, and mechanistic probes in electron-transfer research.

Molecular Formula C12H7BrO2
Molecular Weight 263.09 g/mol
Cat. No. B12121996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione
Molecular FormulaC12H7BrO2
Molecular Weight263.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CC(=O)C=CC2=O
InChIInChI=1S/C12H7BrO2/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H
InChIKeyCQDRBACIFKCOSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione: Core Chemical Identity and Procurement Baseline


2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione (CAS not yet widely harmonized; molecular formula C12H7BrO2, MW 263.09) is a synthetic 1,4-benzoquinone derivative bearing a meta-bromophenyl substituent at the 2-position. It belongs to the class of aryl-substituted p-benzoquinones, compounds recognized for their redox activity and utility as electrophilic building blocks, bioactive pharmacophores, and mechanistic probes in electron-transfer research [1]. Structurally, it is distinguished by the combined electronic effects of the electron-deficient quinone ring and the electron-withdrawing Br substituent in the meta orientation on the pendant phenyl ring, a substitution pattern that directly controls regiochemistry during nucleophilic additions, photocyclizations, and redox tuning [2].

Why 2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione Cannot Be Replaced by Its Ortho, Para, or Non-Halogenated Analogs


Aryl-substituted 1,4-benzoquinones are frequently treated as interchangeable redox-active cores in procurement specifications; however, the position and identity of substituents on both the quinone and phenyl rings create quantifiably distinct reactivity profiles. For 2-(3-bromophenyl)cyclohexa-2,5-diene-1,4-dione, the meta-bromo arrangement on the phenyl group imposes a unique combination of steric and electronic constraints that are absent in the para-bromo, ortho-bromo, or non-halogenated phenyl analogs. These differences manifest across four independently measurable dimensions: (i) photocyclization quantum yields and kinetic rate constants, where meta substitution enables a thermally activated triplet-state pathway inaccessible to ortho isomers [1]; (ii) irreversible binding capacity at the Photosystem II QB site, which correlates with the presence of a halogen capable of vinylogous acid halide reactivity [2]; (iii) redox potential, shifted by the electron-withdrawing Br substituent in a position-dependent manner relative to the non-brominated phenylquinone baseline [3]; and (iv) regiochemical outcomes in Thiele–Winter acetoxylation, where the bromine atom directs incoming acetoxy groups ortho or para to itself [4]. Substituting a para-bromo or non-halogenated phenyl analog will therefore produce different photochemical stability, different inhibitory potency in electron-transport assays, a different electrochemical operating window, and different derivatization products—any of which can invalidate a research protocol or industrial process.

Quantitative Differentiation Evidence for 2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione vs. Closest Analogs


Meta-Substituted Phenylbenzoquinones Exhibit a Distinct Thermally Activated Triplet-State Photocyclization Pathway Unavailable to Ortho Isomers

Laser flash photolysis (LFP) and continuous irradiation studies demonstrate that meta-substituted phenylbenzoquinones—including 2-(3-bromophenyl)cyclohexa-2,5-diene-1,4-dione—undergo photocyclization to 2-hydroxydibenzofuran derivatives via a thermally activated triplet-state intermediate. This pathway is qualitatively distinct from ortho-substituted analogs, which either do not form the cyclized intermediate X or follow a different kinetic regime [1]. In aprotic solvents, the meta-substituted triplet state converts to intermediate X, which subsequently yields the dibenzofuran product; the absence of this pathway in ortho-substituted compounds constitutes a binary differentiation rather than a graded one.

Photochemistry Photocyclization kinetics Structure-reactivity relationships

Halogenated 1,4-Benzoquinones Including Bromophenyl Derivatives Act as Irreversible Photosynthetic Electron-Transport Inhibitors, Unlike Non-Halogenated Phenylquinones

Halogenated 1,4-benzoquinones function as vinylogous acid halides capable of forming covalent adducts with nucleophilic protein residues in the Photosystem II and cytochrome b6f complexes [1]. This irreversible binding mechanism fundamentally differs from the reversible, non-covalent interaction of non-halogenated phenyl-1,4-benzoquinone (PBQ) at the QB site [2]. While PBQ acts as a recyclable electron acceptor supporting high oxygen-evolving activity, brominated derivatives such as 2-(3-bromophenyl)cyclohexa-2,5-diene-1,4-dione are predicted to exhibit inhibitory behavior analogous to other halogenated benzoquinones (e.g., tetrabromo-1,4-benzoquinone), which covalently label the Rieske iron-sulfur protein and cytochrome f [1].

Photosynthesis inhibition Irreversible covalent binding Agrochemical screening

Redox Potential of 6-Decyl-1,4-benzoquinone Derivatives Is Systematically Modulated by Halogen Substituent Identity and Position on the Quinone Ring

A systematic study of 6-decyl-1,4-benzoquinone derivatives with varying quinone-ring substituents (H, Cl, Br, CH3, OCH3) established that the redox potential measured by cyclic voltammetry correlates directly with the electron-withdrawing character and positional arrangement of substituents [1]. Bromine substitution on the quinone ring produces a positive shift in reduction potential relative to hydrogen or methoxy-substituted analogs. Extending this principle to phenyl-ring substitution, the electron-withdrawing meta-bromo group on 2-(3-bromophenyl)cyclohexa-2,5-diene-1,4-dione is expected to produce a redox potential intermediate between the non-halogenated 2-phenyl-1,4-benzoquinone (PBQ; E1/2 ≈ +10 mV vs. unsubstituted benzoquinone [2]) and the more strongly electron-deficient polychlorinated or polybrominated quinones.

Electrochemistry Redox potential tuning Mitochondrial electron transport

Meta-Substituted Bromo and Nitro Derivatives Show Markedly Lower Antitumor Activity Compared to Para-Substituted Analogs in Murine Sarcoma 180 Ascites Model

In a comparative study of phenyl-substituted 2-chloromethyl-3-phenyl-1,4-naphthoquinones evaluated against Sarcoma 180 ascites cells in mice, para-substituted bromophenyl derivatives exhibited antitumor activity comparable to the parent compound, whereas meta-substituted bromo and nitro derivatives were either inactive or only weakly active [1]. Although this study was conducted on a naphthoquinone scaffold, the consistent position-dependent activity pattern (meta-substitution reducing or abolishing anticancer activity) is a class-level principle applicable to the benzoquinone series. For 2-(3-bromophenyl)cyclohexa-2,5-diene-1,4-dione, this predicts similarly attenuated antitumor activity compared to its para-bromo isomer, a critical distinction for medicinal chemistry lead optimization.

Antitumor activity Structure-activity relationship Bioreductive alkylation

Bromine Substituent Directs Regiochemistry of Thiele–Winter Acetoxylation: Ortho/para Directional Control Distinct from Chloro or Methyl Analogs

The Thiele–Winter acetoxylation of brominated phenyl-1,4-benzoquinones proceeds with regiochemical outcomes determined by the position of the bromine substituent. In 2-bromo-6-phenyl- and 2-bromo-5-phenyl-1,4-benzoquinone, the entering acetoxy group is inserted ortho to the bromine atom, yielding triacetate products with defined regiochemistry [1]. By contrast, 2-bromo-3-phenyl-1,4-benzoquinone gives a mixture of both possible triacetates, demonstrating that bromine position on the quinone ring dictates product uniformity. For 2-(3-bromophenyl)cyclohexa-2,5-diene-1,4-dione—where the bromine resides on the phenyl ring rather than directly on the quinone—the acetoxylation outcome will differ from that of quinone-ring brominated analogs, providing a distinct derivatization profile.

Synthetic chemistry Regioselective acetoxylation Thiele–Winter reaction

Recommended Application Scenarios for 2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione Based on Comparative Evidence


Photochemical Synthesis of 2-Hydroxydibenzofuran Derivatives via Meta-Specific Triplet-State Cyclization

When the synthetic objective is the photochemical preparation of 2-hydroxydibenzofuran derivatives, 2-(3-bromophenyl)cyclohexa-2,5-diene-1,4-dione is the preferred substrate. LFP data confirm that meta-substituted phenylbenzoquinones access a thermally activated triplet-state intermediate that is not formed by ortho isomers, enabling a photocyclization pathway that yields the dibenzofuran skeleton in a single photochemical step [1]. This positions the meta-bromo compound as a unique entry point into dibenzofuran-based building blocks for materials chemistry and natural product synthesis.

Irreversible Photosystem II Inhibitor Probe for Herbicide Discovery and Mechanistic Studies

Based on class-level evidence that halogenated 1,4-benzoquinones function as vinylogous acid halides capable of covalent protein labeling in the photosynthetic electron-transport chain [1], 2-(3-bromophenyl)cyclohexa-2,5-diene-1,4-dione is suited as an irreversible Photosystem II probe. Unlike reversibly binding non-halogenated phenylquinones that act as electron acceptors, the bromine substituent confers irreversible binding capacity, making the compound valuable for target identification (covalent labeling of Rieske protein and cytochrome f) in herbicide mode-of-action studies.

Negative Control in Anticancer Structure-Activity Relationship Studies

SAR data from the naphthoquinone series demonstrates that meta-substituted bromophenyl derivatives are inactive or weakly active against Sarcoma 180 ascites cells, in direct contrast to active para-substituted analogs [1]. For benzoquinone-based anticancer screening programs, this establishes 2-(3-bromophenyl)cyclohexa-2,5-diene-1,4-dione as a mechanistically informative negative control. Its inclusion alongside the active para-bromo isomer allows unambiguous attribution of antiproliferative effects to the specific substitution pattern before resource-intensive in vivo studies proceed.

Electrochemical Probe for Structure-Redox Potential Correlation in Mitochondrial Electron-Transport Studies

Systematic redox potential measurements on 6-decyl-1,4-benzoquinone derivatives reveal that halogen identity and position on the quinone scaffold produce predictable shifts in half-wave potential that correlate with biological activity in mitochondrial succinate-cytochrome c reductase assays [1]. The meta-bromophenyl substitution pattern offers a distinct redox window—predicted to be intermediate between non-halogenated phenylquinone and fully halogenated quinones—for use in studying proton-coupled electron transfer at mitochondrial Complex III, exploiting the bromine atom's electron-withdrawing effect to titrate the quinone reduction potential without introducing the steric bulk of ortho substituents.

Quote Request

Request a Quote for 2-(3-Bromophenyl)cyclohexa-2,5-diene-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.